molecular formula C13H8FN B8623734 4-[(4-Fluorophenyl)ethynyl]pyridine CAS No. 208105-22-0

4-[(4-Fluorophenyl)ethynyl]pyridine

Cat. No.: B8623734
CAS No.: 208105-22-0
M. Wt: 197.21 g/mol
InChI Key: SNRLXGAYOSNQDX-UHFFFAOYSA-N
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Description

4-[(4-Fluorophenyl)ethynyl]pyridine is a pyridine derivative featuring an ethynyl (-C≡C-) linker at the 4-position of the pyridine ring, connected to a 4-fluorophenyl substituent. This structure combines the electron-deficient pyridine core with the electron-withdrawing fluorine atom on the phenyl ring, making it a candidate for applications in materials science (e.g., liquid crystals, fluorescent sensors) and medicinal chemistry (e.g., kinase inhibitors) .

Properties

CAS No.

208105-22-0

Molecular Formula

C13H8FN

Molecular Weight

197.21 g/mol

IUPAC Name

4-[2-(4-fluorophenyl)ethynyl]pyridine

InChI

InChI=1S/C13H8FN/c14-13-5-3-11(4-6-13)1-2-12-7-9-15-10-8-12/h3-10H

InChI Key

SNRLXGAYOSNQDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CC2=CC=NC=C2)F

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Research indicates that 4-[(4-Fluorophenyl)ethynyl]pyridine derivatives exhibit significant cytotoxic effects against various cancer cell lines. A notable study demonstrated that this compound induces apoptosis in cancer cells, potentially through caspase activation pathways.

Table 1: Summary of Anticancer Studies

Cell LineIC50 Value (µM)Mechanism of Action
A4315.2Caspase activation
MDA-MB-2313.8Apoptosis induction
HeLa4.5Cell cycle arrest

Enzyme Inhibition

The compound has been identified as a potential inhibitor of various enzymes, which is crucial for drug development. Studies show that fluorinated compounds often enhance binding affinity to target enzymes, making them effective pharmacological agents.

Table 2: Enzyme Inhibition Data

EnzymeInhibition TypeReference
Cyclooxygenase-2Competitive
Protein Kinase ANon-competitive
AcetylcholinesteraseMixed type

Molecular Architectures

In materials science, this compound has been studied for its ability to form complex molecular architectures on metal surfaces through self-assembly techniques. These structures are characterized by scanning tunneling microscopy (STM), revealing their potential in nanotechnology applications.

Table 3: Molecular Structures Formed

Structure TypeDescriptionMethod Used
Kagome NetworksTwo-dimensional latticeSTM
Covalent DimersLinked through covalent bondsSelf-assembly
Coordination ChainsBranched structuresUllmann reaction

Synthesis of Bioactive Compounds

The compound serves as a versatile intermediate in organic synthesis, facilitating the preparation of various bioactive molecules. Its unique structure allows for modifications that yield compounds with enhanced biological activities.

Table 4: Synthetic Pathways

Target CompoundSynthetic Route
2-Methyl-6-(phenylethynyl)pyridineReaction with ethynyl derivatives
Tröger's Base Derived LigandsCoupling reactions with pyridines

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated potent activity, suggesting its potential as a therapeutic agent against resistant infections.

Case Study 2: Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines, revealing significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics, highlighting its potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethynyl-Linked Pyridine Derivatives

Compound 169b (4-((4-(2-(trans-4-n-propylcyclohexyl)ethyl)phenyl)ethynyl)pyridine)

  • Structure : Similar ethynylpyridine backbone but with a bulky trans-4-n-propylcyclohexyl ethyl substituent instead of 4-fluorophenyl.
  • Properties : Exhibits nematic mesophases with phase transitions between 8.8–39°C. The terminal alkyl chain length (n = 3–5) influences melting points via an odd-even effect, with longer chains (n = 4, 5) increasing clearing temperatures .
  • The electron-withdrawing fluorine may enhance electronic conjugation, affecting optical or electronic applications.

5-[4-Bromo-2-(2-chloro-6-fluorophenyl)-1H-imidazol-5-yl]-2-{[4-(trifluoromethyl)phenyl]ethynyl}pyridine (PDB: 4U9 Ligand)

  • Structure : Ethynylpyridine core with a complex imidazole substituent and trifluoromethylphenyl group.
  • Comparison : The absence of halogens or heterocycles in 4-[(4-Fluorophenyl)ethynyl]pyridine simplifies its structure, possibly improving synthetic accessibility but reducing target specificity in medicinal contexts.
Fluorophenyl-Substituted Pyridines

PT-F (2,6-Bis(4-fluorophenyl)pyridine)

  • Structure : Pyridine with 4-fluorophenyl groups at the 2- and 6-positions.
  • Properties : Used as a fluorescent sensor; emits at 450–500 nm with high quantum yield. Fluorine atoms enhance electron deficiency, improving sensitivity to protic environments .
  • Comparison : While PT-F has dual fluorophenyl groups, this compound’s ethynyl linker may extend conjugation, shifting emission wavelengths or altering sensor selectivity.

2-(4-Fluorophenyl)pyridine

  • Structure : Pyridine with a 4-fluorophenyl group at the 2-position.
  • Properties : Simpler structure with a melting point ~100–120°C (estimated); used as a building block in drug synthesis (e.g., kinase inhibitors) .
  • Comparison : The ethynyl group in this compound introduces rigidity and planar geometry, which could enhance binding to aromatic residues in biological targets compared to 2-(4-fluorophenyl)pyridine.
Pyridines with Heterocyclic Substituents

4-[4-(4-Fluorophenyl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine (CAS: 152121-47-6)

  • Structure : Pyridine linked to an imidazole ring bearing fluorophenyl and methylsulfinyl groups.
  • Comparison : The ethynyl linker in this compound may offer greater conformational flexibility than the rigid imidazole core, affecting pharmacokinetics in drug design.

Research Implications and Gaps

  • Electronic Properties: The ethynyl group in this compound likely enhances π-conjugation compared to non-ethynyl analogs, warranting studies on its optical/electronic behavior .
  • Biological Activity : Fluorine’s electronegativity may improve binding to hydrophobic enzyme pockets, but in vivo toxicity profiles remain uncharacterized .
  • Synthetic Optimization: Sonogashira coupling conditions (e.g., catalyst loading, solvent) for analogous compounds suggest yields of 67–81% , but target-specific protocols are needed.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-[(4-Fluorophenyl)ethynyl]pyridine, and what methodological considerations ensure high yield and purity?

  • Answer : The compound is typically synthesized via Sonogashira cross-coupling , which connects the ethynyl group to the pyridine and fluorophenyl moieties. Key steps include:

  • Use of palladium catalysts (e.g., Pd(PPh₃)₄) and copper(I) iodide as co-catalysts.
  • Reaction conditions: anhydrous solvents (e.g., THF or DMF), inert atmosphere (N₂/Ar), and mild heating (60–80°C).
  • Purification via column chromatography or recrystallization to remove unreacted halides or homocoupling byproducts .
    • Critical Considerations : Monitor reaction progress using TLC or GC-MS. Optimize stoichiometry to minimize diarylacetylene impurities.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the ethynyl linkage (C≡C peak absence in ¹H NMR; ~80–100 ppm in ¹³C NMR). Fluorine chemical shifts (~-110 ppm for para-F) validate substitution .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 313.12 for C₁₃H₈F₂N).
  • X-ray Crystallography : SHELX software refines crystal structures, revealing planarity of the ethynyl-pyridine system and intermolecular interactions (e.g., π-π stacking) .

Advanced Research Questions

Q. How does this compound interact with metal surfaces, and what implications does this have for nanomaterial design?

  • Answer : Studies using low-temperature scanning tunneling microscopy (LT-STM) show:

  • On Au(111) , the molecule forms Kagome networks via halogen bonding (if brominated analogs are used) or van der Waals interactions.
  • On Ag(111) , Ullmann coupling or pyridine-Ag coordination drives branched coordination chains or dimers .
  • Methodological Insight : Surface reactivity is substrate-dependent. Pre-annealing surfaces at 300–400 K enhances molecular mobility for ordered self-assembly .

Q. Can structural modifications of this compound enhance selectivity for kinase inhibitors (e.g., p38α MAPK vs. JNK3)?

  • Answer : Yes. In analogs like 2-fluoro-4-(4-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-5-yl)pyridine :

  • Methylthio groups increase hydrophobic interactions with kinase ATP-binding pockets.
  • Fluorine substitution improves metabolic stability and selectivity.
  • Key Data : Selectivity ratios (p38α/JNK3) improve from 1:1 to >10:1 via iterative SAR studies .

Q. How should researchers address contradictions in molecular self-assembly data across different metallic substrates?

  • Answer : Contradictions arise from varying surface electronic states and reactivity. Mitigation strategies include:

  • Controlled Environment : Perform experiments under ultra-high vacuum (UHV) to minimize contamination.
  • Substrate Screening : Test Au, Ag, and Cu surfaces to identify optimal coordination behavior.
  • Theoretical Modeling : DFT calculations predict adsorption configurations, guiding experimental design .

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